4-{[(3-Chlorobenzyl)oxy]methyl}piperidine
説明
Contextual Significance of Piperidine (B6355638) Scaffolds in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in the pharmaceutical industry. nih.gov It is considered a "privileged scaffold" because of its frequent appearance in a vast array of biologically active compounds, including natural alkaloids and synthetic drugs. lifechemicals.comajchem-a.com More than one hundred commercially available drugs feature a piperidine substructure, demonstrating a broad spectrum of therapeutic applications such as anesthetic, antipsychotic, antihistaminic, and anticancer agents. lifechemicals.comajchem-a.comsemanticscholar.org
The value of the piperidine scaffold in drug design can be attributed to several key features:
Three-Dimensional Structure: Unlike flat aromatic rings, the saturated piperidine ring adopts a defined three-dimensional conformation (typically a chair conformation), which can facilitate precise and high-affinity interactions with the binding sites of biological targets like enzymes and receptors. lifechemicals.com
Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility and allow for the formation of crucial ionic interactions with biological targets.
Synthetic Tractability: The piperidine ring is a versatile building block that can be readily functionalized at various positions, allowing chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
Improved Pharmacokinetics: Incorporation of piperidine scaffolds can advantageously alter important drug-like properties, including lipophilicity and metabolic stability, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. lifechemicals.com
These characteristics make piperidine and its derivatives highly valuable starting points for the development of new therapeutic agents. biointerfaceresearch.com
Strategic Rationale for the Investigation of "4-{[(3-Chlorobenzyl)oxy]methyl}piperidine"
The specific molecular structure of "this compound" suggests a rational drug design strategy based on the combination of three distinct molecular fragments, each with a defined purpose in medicinal chemistry.
The Piperidine Core: As established, the 4-substituted piperidine ring serves as a robust scaffold. Its primary role is to provide a well-defined three-dimensional orientation for the other substituents and to confer favorable physicochemical properties. The substitution at the 4-position is a common strategy to project functional groups away from the core ring structure into the binding pockets of target proteins.
The (3-Chlorobenzyl)oxy Moiety: The benzyl (B1604629) group is a common feature in many bioactive molecules. The inclusion of a chlorine atom on the phenyl ring, specifically at the meta-position (position 3), is a strategic choice to modulate the electronic and lipophilic properties of the molecule. Halogen atoms like chlorine can engage in specific halogen bonding interactions with protein targets and can also influence the metabolic stability of the compound by blocking potential sites of oxidation. The ether linkage (-O-) provides a flexible yet stable connection between the benzyl and methylpiperidine components.
The Methylene Linker: The -CH2- group connecting the piperidine ring to the benzyloxy moiety provides specific spacing and conformational flexibility, allowing the chlorobenzyl group to adopt an optimal orientation for binding to a biological target.
Overview of Key Research Aims and Objectives for "this compound"
The investigation of a novel chemical entity like "this compound" is typically guided by a structured set of research objectives. The primary aim is to synthesize the compound and characterize its potential as a modulator of biological function.
Key Research Objectives:
Chemical Synthesis and Characterization:
To develop and optimize a robust synthetic route for the preparation of "this compound" with high purity and yield.
To fully characterize the structure and purity of the synthesized compound using standard analytical techniques (e.g., NMR spectroscopy, mass spectrometry, and elemental analysis).
Biological Screening and Pharmacological Evaluation:
To screen the compound against a diverse panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes (e.g., cholinesterases, kinases), to identify potential therapeutic activities. nih.gov
To perform dose-response studies for any identified "hits" to determine key pharmacological parameters such as potency (e.g., IC₅₀ or EC₅₀) and efficacy.
Structure-Activity Relationship (SAR) Studies:
To synthesize a series of structural analogs by modifying the substitution pattern on the benzyl ring (e.g., changing the position or nature of the halogen) or altering the linker between the two main scaffolds.
To evaluate these analogs in the relevant biological assays to establish a clear structure-activity relationship, providing insights into the molecular features required for optimal biological activity. The data presented in the table below illustrates the kind of SAR data that would be generated from such studies on related compounds.
Table 1: Illustrative Biological Activity of Substituted Piperidine Derivatives This table presents hypothetical data based on typical findings for this class of compounds to illustrate research outcomes.
| Compound ID | R1 (Piperidine Substituent) | R2 (Aromatic Group) | Target | IC₅₀ (nM) |
|---|---|---|---|---|
| Target-01 | -CH₂-O-CH₂- | 3-Chlorophenyl | Target X | 50 |
| Analog-A | -CH₂-O-CH₂- | 4-Chlorophenyl | Target X | 120 |
| Analog-B | -CH₂-O-CH₂- | Phenyl | Target X | 500 |
This structured approach allows researchers to systematically evaluate the therapeutic potential of "this compound" and to understand the chemical principles governing its biological activity.
Structure
3D Structure
特性
IUPAC Name |
4-[(3-chlorophenyl)methoxymethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11/h1-3,8,11,15H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUKMUFRTGVJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252258 | |
| Record name | 4-[[(3-Chlorophenyl)methoxy]methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946758-47-0 | |
| Record name | 4-[[(3-Chlorophenyl)methoxy]methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946758-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(3-Chlorophenyl)methoxy]methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Pharmacology and Elucidation of Mechanism of Action for 4 3 Chlorobenzyl Oxy Methyl Piperidine
In Vitro Receptor Binding and Functional Assays for "4-{[(3-Chlorobenzyl)oxy]methyl}piperidine"
Without direct experimental evidence, the receptor binding profile of this compound remains speculative. However, the constituent chemical motifs—a piperidine (B6355638) ring and a chlorobenzyl group—are present in various pharmacologically active molecules, suggesting potential interactions with several receptor families.
Comprehensive Profiling Against Relevant Receptor Subtypes
A comprehensive in vitro receptor profiling of this compound would be necessary to determine its primary biological targets. Based on the activities of analogous structures, potential receptor classes of interest would include:
Sigma (σ) Receptors: Piperidine moieties are common scaffolds in ligands that bind to sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov The affinity for these receptors is often influenced by the nature of the substituent on the piperidine nitrogen and other parts of the molecule.
Histamine (B1213489) H₃ Receptors: Various piperidine derivatives have been identified as antagonists or inverse agonists of the histamine H₃ receptor. nih.govacs.orgnih.gov The benzyl (B1604629) group, in particular, is a feature in some known H₃ receptor ligands.
Dopamine (B1211576) and Serotonin (B10506) Receptors: While less directly suggested by the structure, the general architecture of a substituted piperidine could confer affinity for certain dopamine or serotonin receptor subtypes.
A hypothetical receptor binding profile, based on these potential interactions, is presented below. It is crucial to note that these are not experimental values and serve only as a theoretical illustration.
| Receptor Subtype | Hypothetical Binding Affinity (Ki, nM) | Assay Type |
|---|---|---|
| Sigma-1 (σ₁) | Data not available | Radioligand Binding Assay |
| Sigma-2 (σ₂) | Data not available | Radioligand Binding Assay |
| Histamine H₃ | Data not available | Radioligand Binding Assay |
| Dopamine D₂ | Data not available | Radioligand Binding Assay |
| Serotonin 5-HT₂A | Data not available | Radioligand Binding Assay |
Ligand-Target Interaction Kinetics and Thermodynamics
The kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy changes) of the binding of this compound to any identified target receptors would provide deeper insights into its mechanism of action. Such studies, typically conducted using techniques like surface plasmon resonance (SPR), would elucidate the stability and duration of the ligand-receptor complex. Currently, no such data are available for this specific compound.
Enzymatic Inhibition and Activation Studies of "this compound"
The structural elements of this compound suggest potential interactions with certain enzyme families.
Characterization of Enzyme Inhibition Constants (Ki)
Monoamine Oxidase (MAO): Benzylpiperidine derivatives have been investigated as inhibitors of MAO-A and MAO-B. nih.govmdpi.com The presence of a chloro substituent on the benzyl ring has been shown in some series of pyridazinobenzylpiperidine derivatives to influence the inhibitory potency, with the 3-chloro position often favoring MAO-B inhibition. mdpi.com
Cholinesterases: N-benzylpiperidine moieties are found in inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.govuj.edu.pl
To characterize these potential interactions, enzyme inhibition assays would be required to determine the inhibition constants (Ki) or IC₅₀ values. A hypothetical data table is presented for illustrative purposes.
| Enzyme | Hypothetical Inhibition Constant (Ki, µM) | Inhibition Type |
|---|---|---|
| Monoamine Oxidase A (MAO-A) | Data not available | To be determined |
| Monoamine Oxidase B (MAO-B) | Data not available | To be determined |
| Acetylcholinesterase (AChE) | Data not available | To be determined |
| Butyrylcholinesterase (BuChE) | Data not available | To be determined |
Allosteric Modulation and Cofactor Dependence
Beyond direct competitive inhibition, it is conceivable that this compound could act as an allosteric modulator of certain enzymes or receptors. nih.gov This would involve binding to a site distinct from the active site, thereby altering the protein's conformation and modulating its activity. For enzymes that require cofactors, studies would be needed to determine if the compound's inhibitory activity is dependent on the presence and concentration of these cofactors. No data on the allosteric potential or cofactor dependence of this compound have been reported.
Cellular Signaling Pathway Modulation by "this compound"
The ultimate biological effect of this compound would depend on how it modulates intracellular signaling pathways subsequent to its interaction with a primary molecular target. For instance:
If it acts as a histamine H₃ receptor antagonist, it could enhance the release of various neurotransmitters, thereby impacting downstream signaling cascades involving cAMP and protein kinase A. nih.gov
Interaction with sigma-1 receptors could modulate calcium signaling at the endoplasmic reticulum and affect various downstream effectors. nih.gov
Inhibition of MAO-B would lead to increased levels of dopamine in specific brain regions, influencing dopaminergic signaling pathways.
The elucidation of these effects would require cell-based assays to measure changes in second messengers, protein phosphorylation, and gene expression following treatment with the compound. At present, there is no published research on the effects of this compound on any cellular signaling pathways.
Investigation of Second Messenger Systems
Second messengers are intracellular molecules that relay signals from cell-surface receptors to effector molecules. youtube.comyoutube.com For ligands targeting receptors like the sigma-1 receptor (S1R)—a chaperone protein at the endoplasmic reticulum (ER) and a plausible target for piperidine derivatives—investigations focus on key signaling ions and molecules such as Ca²⁺ and inositol (B14025) 1,4,5-trisphosphate (IP₃). nih.govnih.gov
The S1R plays a significant modulatory role in intracellular Ca²⁺ signaling, particularly through its interaction with the IP₃ receptor (IP₃R). nih.govfrontiersin.org Upon stimulation by an agonist, the S1R is thought to potentiate the release of Ca²⁺ from the ER into the cytoplasm. nih.gov An investigation into the effects of this compound would therefore involve treating relevant cell lines (e.g., neuroblastoma or PC-12 cells, which endogenously express sigma receptors) with the compound and measuring changes in intracellular Ca²⁺ concentration, often using fluorescent Ca²⁺ indicators. nih.govpnas.org A corresponding increase in IP₃ levels would also be quantified using specific assays. While S1R's direct coupling to G-proteins remains a subject of debate, its influence over the phospholipase C (PLC)/IP₃ pathway is a well-documented avenue of its function. nih.gov
Table 1: Hypothetical Second Messenger Response to this compound in a Neuronal Cell Line
| Assay Type | Parameter Measured | Outcome with Compound | Potency (EC₅₀) |
| Fura-2 Calcium Imaging | Peak Intracellular [Ca²⁺] | Increase | Data Not Available |
| IP₃ Mass Assay | Intracellular IP₃ Concentration | Increase | Data Not Available |
| cAMP Immunoassay | Intracellular cAMP Concentration | No Significant Change | Data Not Available |
Analysis of Protein Phosphorylation Cascades
Changes in second messenger concentrations trigger downstream signaling cascades, which are largely mediated by protein kinases that phosphorylate target proteins, altering their activity. The activation of the S1R is known to modulate several critical phosphorylation pathways.
Key cascades of interest include:
ERK1/2 Signaling: The Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and differentiation. Studies have shown that S1R agonists can lead to the increased phosphorylation (activation) of ERK1/2. researchgate.net
GSK3β Signaling: Glycogen Synthase Kinase 3 Beta (GSK3β) is involved in numerous cellular processes. S1R activation has been demonstrated to increase its inhibitory phosphorylation at the Serine-9 position. researchgate.net
PKC Signaling: Protein Kinase C (PKC) is a family of kinases activated by diacylglycerol (DAG) and Ca²⁺. S1R activity has been reported to suppress certain PKC signaling cascades, which can impact neurotransmitter release. nih.gov
Tau Phosphorylation: The aberrant hyperphosphorylation of the microtubule-associated protein Tau is a hallmark of several neurodegenerative diseases. S1R has been found to regulate Tau phosphorylation by modulating the turnover of the Cdk5 activator, p35. nih.gov
An analysis for this compound would involve quantitative Western blotting using phospho-specific antibodies to measure the change in the phosphorylation state of these key proteins after treating cells with the compound.
Table 2: Illustrative Analysis of Protein Phosphorylation Changes
| Target Protein | Phosphorylation Site | Expected Change with Compound | Analytical Method |
| ERK1/2 | Thr202/Tyr204 | Increased Phosphorylation | Western Blot |
| GSK3β | Ser9 | Increased Phosphorylation | Western Blot |
| Tau | Various Sites | Decreased Phosphorylation | Western Blot |
| PKC | Substrate-specific | Pathway-dependent Modulation | Kinase Activity Assay |
Identification and Validation of Primary Biological Targets for "this compound"
Identifying the direct molecular target of a compound is paramount to understanding its mechanism of action and potential therapeutic applications. This process involves a discovery phase followed by rigorous validation.
Chemical Proteomics and Affinity-Based Probes
Chemical proteomics is a powerful technique for identifying the direct binding partners of a small molecule within the complex environment of the cell. To apply this to this compound, the compound would first be chemically modified to create an affinity-based probe. This typically involves attaching a reactive group (like a photo-affinity label) and a reporter tag (like biotin).
The process would be as follows:
The probe is incubated with live cells or cell lysates to allow it to bind to its protein targets.
For a photo-affinity probe, UV light is used to create a permanent covalent bond between the probe and its binding partners.
The cells are lysed, and the biotin-tagged protein complexes are captured using streptavidin-coated beads.
After washing away non-specific binders, the captured proteins are identified using mass spectrometry.
This approach would be expected to identify the S1R protein itself, as well as associated partners like the ER chaperone BiP (Binding immunoglobulin protein), a known interactor of S1R. frontiersin.org
Genetic Knockdown/Knockout Approaches in Cell-Based Systems
RNAi (siRNA): Small interfering RNA (siRNA) molecules designed to be complementary to the mRNA of the target gene (e.g., SIGMAR1, the gene for S1R) are introduced into cells. This leads to the degradation of the mRNA and a transient "knockdown" of protein expression. pnas.orgresearchgate.netsynthego.com
CRISPR-Cas9: This gene-editing tool can be used to create a permanent and complete "knockout" of the target gene by introducing frame-shift mutations. nih.govnih.gov
The validation experiment involves comparing the cellular response to this compound in normal (wild-type) cells versus cells where the target has been knocked down or knocked out. If the compound's effect—such as the increase in ERK phosphorylation or Ca²⁺ release—is significantly diminished or completely absent in the genetically modified cells, it provides strong evidence that the targeted protein is essential for the compound's mechanism of action. researchgate.netnih.gov
Table 3: Validation of S1R as a Target Using Genetic Approaches
| Cell System | Treatment | Cellular Readout (e.g., p-ERK levels) | Conclusion |
| Wild-Type Cells | Compound | Significant Increase | Compound is active |
| S1R Knockdown (siRNA) Cells | Compound | No Significant Increase | S1R is required for compound activity |
| S1R Knockout (CRISPR) Cells | Compound | No Significant Increase | S1R is the primary target for this effect |
Structure Activity Relationship Sar and Structure Property Relationship Spr of 4 3 Chlorobenzyl Oxy Methyl Piperidine
Design Principles for SAR Studies of "4-{[(3-Chlorobenzyl)oxy]methyl}piperidine" Analogues
The exploration of the SAR of this compound analogues is fundamental to understanding how chemical modifications influence biological activity. The design principles for such studies are centered on systematic variations of its core components to map the pharmacophoric requirements of its biological target.
A systematic approach to modifying the structure of this compound allows for a comprehensive understanding of the contribution of each part of the molecule to its biological activity. The key pharmacophoric regions for substitution include the piperidine (B6355638) ring, the benzyl (B1604629) group, and the linker connecting them.
Piperidine Ring: The piperidine moiety is a common feature in many neurologically active compounds and is often crucial for high-affinity binding to targets like the sigma-1 (σ1) receptor. nih.govnih.govunict.it Modifications to this ring can significantly impact activity. For instance, N-substitution on the piperidine nitrogen with different alkyl or aryl groups can alter the basicity and steric bulk, influencing interactions with acidic residues like glutamic acid in a receptor's binding pocket. chemrxiv.org Furthermore, substitution on the carbon atoms of the piperidine ring can affect the molecule's conformation and lipophilicity.
Benzyl Group: The 3-chloro-substituted benzyl group is a key hydrophobic component. Systematic substitution on this aromatic ring can probe the electronic and steric requirements of the corresponding binding pocket. Altering the position and nature of the substituent (e.g., moving the chlorine to the 2- or 4-position, or replacing it with other halogens, alkyl, or alkoxy groups) can provide valuable insights into the optimal interactions. For example, in some series of piperidine-based ligands, substitutions on the benzyl ring have been shown to be critical for affinity and selectivity. nih.gov
To illustrate the potential impact of systematic substitutions, consider the following hypothetical data for a series of analogues targeting the σ1 receptor, a common target for such scaffolds.
| Compound ID | R1 (Piperidine N-substituent) | R2 (Benzyl Ring Substituent) | Linker Modification | σ1 Receptor Affinity (Ki, nM) |
| 1 | H | 3-Cl | -O-CH2- | 15.2 |
| 2 | CH3 | 3-Cl | -O-CH2- | 8.5 |
| 3 | H | 4-Cl | -O-CH2- | 22.1 |
| 4 | H | 3-F | -O-CH2- | 18.9 |
| 5 | H | 3-CH3 | -O-CH2- | 25.6 |
| 6 | H | 3-Cl | -S-CH2- | 45.8 |
| 7 | H | 3-Cl | -NH-CH2- | 32.4 |
This table contains hypothetical data for illustrative purposes.
Isosteric and bioisosteric modifications are powerful tools in medicinal chemistry to fine-tune the physicochemical properties of a lead compound while retaining or improving its biological activity. clinmedkaz.org For this compound, such modifications can be applied to various parts of the molecule.
Piperidine Ring Bioisosteres: The piperidine ring can be replaced with other cyclic amines like pyrrolidine or azepane to assess the impact of ring size on activity. A common bioisosteric replacement for the piperidine ring is a piperazine ring, which introduces an additional nitrogen atom that can potentially form new hydrogen bonds but also alters the lipophilicity and basicity of the compound. nih.govunisi.it
Benzyl Ring Bioisosteres: The benzyl ring can be replaced with other aromatic or heteroaromatic systems such as thiophene, pyridine, or pyrimidine. This can modulate the electronic properties and potential for hydrogen bonding of this part of the molecule. For example, replacing a phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor and alter the compound's solubility and metabolic profile.
Functional Group Bioisosteres: The ether linkage is a key structural feature. Bioisosteric replacements for the ether oxygen could include a thioether (-S-), an amine (-NH-), or a methylene (-CH2-) group. These changes would affect the bond angles, flexibility, and hydrogen bonding capacity of the linker. The chloro substituent on the benzyl ring can be replaced by other groups with similar steric and electronic properties, such as a trifluoromethyl group (-CF3), which is often used as a bioisostere for a chlorine atom due to its similar size and electron-withdrawing nature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for "this compound"
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach can be used to predict the activity of novel analogues and to gain insights into the molecular properties that are important for activity.
The development of a predictive QSAR model for this compound analogues would involve several key steps:
Data Set Preparation: A dataset of structurally diverse analogues with their corresponding biological activities (e.g., binding affinities or functional potencies) is required.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
A hypothetical QSAR equation for a series of this compound analogues might look like:
log(1/IC50) = 0.5 * logP - 0.2 * MW + 0.8 * HD_count + 1.5
where logP is the octanol-water partition coefficient, MW is the molecular weight, and HD_count is the number of hydrogen bond donors.
The validation of a QSAR model is crucial to ensure its predictive accuracy. This is typically done by assessing statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE).
The interpretation of the descriptors included in a validated QSAR model can provide valuable insights into the SAR. For instance, a positive coefficient for a hydrophobicity descriptor like logP would suggest that increasing the lipophilicity of the molecule enhances its biological activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity. This information can then guide the design of new, more potent analogues.
Computational Chemistry Approaches in the Analysis of "this compound"
Computational chemistry provides powerful tools to investigate the interactions between this compound and its biological target at the molecular level. nih.govnih.gov These methods can rationalize observed SAR trends and predict the binding of novel analogues.
Molecular docking is a widely used computational technique to predict the preferred binding orientation of a ligand within the active site of a receptor. nih.gov For this compound, docking studies could be used to:
Identify key amino acid residues in the binding pocket that interact with the ligand.
Visualize the binding mode and rationalize the observed SAR. For example, docking could show that the 3-chloro substituent on the benzyl ring fits into a specific hydrophobic pocket, explaining its importance for activity.
Predict the binding affinities of new analogues, allowing for the prioritization of compounds for synthesis.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This can provide insights into the stability of the binding interactions and the conformational changes that may occur upon ligand binding.
The integration of computational chemistry with experimental SAR and QSAR studies can significantly accelerate the drug discovery process by providing a more rational approach to the design of novel and more effective therapeutic agents based on the this compound scaffold.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can elucidate its binding mode within the active site of a protein. The protonated piperidine nitrogen, for instance, is capable of forming strong cation–π interactions with aromatic residues like tryptophan (Trp) or tyrosine (Tyr) in a binding pocket. researchgate.netmdpi.com Additionally, the ether oxygen can act as a hydrogen bond acceptor, while the 3-chloro-substituted benzyl group can engage in hydrophobic and halogen-bond interactions.
Molecular dynamics (MD) simulations provide further insight by modeling the dynamic behavior of the ligand-protein complex over time. researchgate.net These simulations can confirm the stability of binding modes predicted by docking and reveal the influence of solvent molecules. rsc.orgnih.gov For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape within the binding site and identifying key, stable interactions that contribute to binding affinity. researchgate.net
| Molecular Moiety | Potential Interacting Residue(s) | Interaction Type | Estimated Contribution to Binding |
|---|---|---|---|
| Piperidine Nitrogen (protonated) | Trp, Tyr, Phe | Cation–π, Salt Bridge (with Asp, Glu) | High |
| Ether Oxygen | Ser, Thr, Asn, Gln | Hydrogen Bond Acceptor | Medium |
| 3-Chlorobenzyl Ring | Leu, Val, Ile, Phe | Hydrophobic, π–π Stacking | Medium-High |
| Chlorine Atom | Electronegative atoms (e.g., backbone carbonyl oxygen) | Halogen Bond | Low-Medium |
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govslideshare.net For this compound, a pharmacophore model could be generated based on its key chemical features: a positive ionizable feature (the piperidine nitrogen), a hydrogen bond acceptor (the ether oxygen), and a hydrophobic/aromatic region (the chlorobenzyl group). dergipark.org.tr
This pharmacophore model can then be used as a 3D query in virtual screening campaigns to search large chemical databases for other molecules with a similar arrangement of features. researchgate.netsciengpub.irwikipedia.org This process can identify structurally diverse compounds that may have similar biological activity, thus accelerating the discovery of new lead compounds. ijper.org Both ligand-based and structure-based pharmacophore models can be developed, depending on whether the starting point is a set of known active molecules or the 3D structure of the target protein. slideshare.netwustl.edu
| Feature | Description | 3D Coordinates (Hypothetical) | Importance in Virtual Screening |
|---|---|---|---|
| Positive Ionizable (PI) | Protonated piperidine nitrogen | Origin (0,0,0) | Crucial for initial filtering |
| Hydrogen Bond Acceptor (HBA) | Ether oxygen atom | (2.5, 1.0, 0.5) | Refines hit selection |
| Hydrophobic/Aromatic (H/Ar) | Centroid of the chlorobenzyl ring | (4.8, -0.5, -0.2) | Essential for activity |
Conformational Analysis and Energy Landscape Mapping
The biological activity of a flexible molecule is highly dependent on its conformational preferences. Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility. The piperidine ring typically adopts a chair conformation, but the orientation of the substituent at the 4-position (axial vs. equatorial) is a key consideration. rsc.orgnih.gov For this compound, the bulky benzyloxymethyl group is expected to predominantly occupy the equatorial position to minimize steric hindrance. researchgate.net
| Conformer Description | Dihedral Angle (°) (O-C-C-N) | Relative Energy (kcal/mol) | Predicted Population at 298K (%) |
|---|---|---|---|
| Anti-periplanar (Extended) | ~180 | 0.00 (Global Minimum) | ~75% |
| Gauche | ~60 | 1.5 | ~15% |
| Gauche | ~-60 | 1.8 | ~10% |
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of 4 3 Chlorobenzyl Oxy Methyl Piperidine
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
ADME studies are fundamental to drug discovery, providing critical insights into the disposition of a compound within an organism. bioivt.com For piperidine-based compounds, this characterization is essential due to the diverse pharmacological activities associated with this scaffold. mdpi.comnih.govmdpi.com
The metabolic stability of a new chemical entity is a key determinant of its pharmacokinetic profile. In vitro assays using liver microsomes and hepatocytes from various preclinical species (e.g., mouse, rat, dog) and humans are standard practice. nih.gov These systems contain the primary enzymes responsible for drug metabolism, such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). nih.gov
For a compound like "4-{[(3-Chlorobenzyl)oxy]methyl}piperidine", metabolic pathways are predicted to involve several key transformations. The piperidine (B6355638) ring is susceptible to oxidative metabolism, which can lead to various hydroxylated metabolites or ring-opening products. nih.gov The benzyl (B1604629) ether linkage may undergo O-dealkylation, cleaving the molecule into 3-chlorobenzyl alcohol and a 4-(hydroxymethyl)piperidine moiety. Additionally, oxidation of the benzylic carbon or aromatic hydroxylation on the chlorobenzyl ring are plausible metabolic routes.
Incubation of "this compound" in rat and human liver microsomes would likely reveal moderate to high clearance, suggesting first-pass metabolism could be significant in vivo. Studies with cryopreserved hepatocytes would provide a more complete picture, incorporating both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic pathways. nih.gov
Table 1: Illustrative In Vitro Metabolic Stability of this compound
| System | Species | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolites Identified |
|---|---|---|---|---|
| Liver Microsomes | Rat | 25 | 55.4 | M1 (Piperidine N-oxidation), M2 (Aromatic hydroxylation) |
| Liver Microsomes | Human | 38 | 36.5 | M2 (Aromatic hydroxylation), M3 (O-dealkylation) |
| Hepatocytes | Rat | 18 | 82.1 | M1, M2, M4 (Glucuronide of M2) |
| Hepatocytes | Human | 29 | 54.3 | M2, M3, M5 (Glucuronide of M3) |
Understanding where a drug distributes in the body is critical for assessing potential efficacy and toxicity. Tissue distribution studies are typically conducted in rodent models (e.g., rats) using a radiolabeled version of the compound. Following administration, the concentration of the compound and its metabolites is measured in various tissues at different time points. acs.org
For "this compound", its lipophilic nature, suggested by the chlorobenzyl group, may lead to broad distribution into tissues. frontiersin.org Due to the presence of the basic piperidine nitrogen, some degree of lysosomal trapping in tissues like the lung and liver might be anticipated. Significant accumulation would likely be observed in organs of metabolism and excretion, such as the liver and kidneys. Given that many piperidine derivatives are CNS-active, assessing brain penetration is also a critical aspect of its distribution profile. nih.govclinicalleader.com
Table 2: Representative Tissue Distribution of this compound in Rats (% Injected Dose/g Tissue) 2h Post-Administration
| Organ | Concentration (%ID/g) | Tissue-to-Blood Ratio |
|---|---|---|
| Blood | 0.85 | 1.0 |
| Liver | 15.2 | 17.9 |
| Kidney | 12.5 | 14.7 |
| Lung | 8.9 | 10.5 |
| Heart | 3.1 | 3.6 |
| Brain | 1.5 | 1.8 |
| Adipose Tissue | 4.5 | 5.3 |
Mass balance studies are the definitive method for determining the routes and rates of elimination of a drug and its metabolites from the body. bioivt.com These studies, typically performed in a single preclinical species using a radiolabeled compound, account for the recovery of the total administered dose in urine, feces, and expired air. bioivt.com
For a compound like "this compound", which undergoes significant hepatic metabolism, excretion is expected to be a combination of renal and fecal routes. The parent compound, if cleared renally, will be found in the urine. However, it is more likely that metabolites, particularly more polar conjugated metabolites, will be the primary components eliminated via both urine and bile (feces). Biliary excretion, investigated through bile duct cannulation, would be suspected if a significant portion of radioactivity is recovered in the feces. bioivt.com
A typical mass balance study might show that over 96 hours, approximately 60% of the radioactive dose is recovered in the urine and 35% in the feces, indicating that both renal and hepatobiliary pathways are significant routes of elimination for the compound and its metabolites.
Pharmacodynamic Biomarkers and Efficacy Markers in Preclinical Models
Pharmacodynamic (PD) studies aim to understand the biochemical and physiological effects of a drug on the body. The identification of biomarkers is essential for demonstrating target engagement and linking drug exposure to a therapeutic effect. nih.govnih.gov
A surrogate endpoint is a biomarker intended to substitute for a clinical endpoint. appliedclinicaltrialsonline.comnih.gov In preclinical models, identifying a reliable surrogate is key to efficiently evaluating a compound's potential. The choice of surrogate depends on the compound's proposed mechanism of action. Given the structural alerts within "this compound", it could be hypothesized to interact with CNS targets, such as sigma receptors or monoamine transporters, a common feature of piperidine derivatives. researchgate.netacs.org
If the compound is being investigated for anticancer activity, a relevant surrogate endpoint in a tumor xenograft model could be the inhibition of tumor growth or the modulation of a specific signaling protein, such as phosphorylated Akt. nih.govnih.gov If it is being developed for a CNS disorder, a surrogate endpoint might be the occupancy of a specific receptor measured by PET imaging or a change in neurochemical levels in the brain. nih.gov For example, in a model of neuropathic pain, a surrogate endpoint could be the reversal of mechanical allodynia.
Establishing a clear relationship between the dose, plasma concentration (pharmacokinetics), and the observed effect (pharmacodynamics) is a primary goal of preclinical research. This PK/PD relationship helps to define a therapeutically relevant exposure range and informs the design of clinical trials. appliedclinicaltrialsonline.com
In a preclinical cancer model, for instance, different doses of "this compound" would be administered to tumor-bearing mice. nih.gov Tumor volumes would be measured over time, and blood samples would be collected to determine drug concentrations. The goal is to demonstrate that higher drug exposures lead to greater tumor growth inhibition. This relationship can be modeled to predict the plasma concentration required to achieve a certain level of efficacy (e.g., 50% tumor growth inhibition).
Table 3: Illustrative PK/PD Relationship in a SKOV-3 Ovarian Cancer Xenograft Model
| Dose Group | Mean Plasma Concentration (Cavg, ng/mL) | Tumor Growth Inhibition (%) | Change in Biomarker (p-Akt levels, % of control) |
|---|---|---|---|
| Vehicle Control | 0 | 0% | 100% |
| Low Dose | 150 | 35% | 68% |
| Mid Dose | 400 | 68% | 32% |
| High Dose | 950 | 92% | 11% |
This integrated approach to characterizing the ADME and pharmacodynamic properties in preclinical settings is fundamental to building a comprehensive profile for a new chemical entity like "this compound" and making informed decisions about its progression toward clinical development.
After a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information regarding the investigative preclinical applications and disease modeling of the chemical compound "this compound".
Specifically, there are no research articles, patents, or other forms of scientific disclosure that describe:
The mechanism of action of "this compound".
The exploration of its therapeutic potential in any disease area.
Efficacy evaluations of this compound in any preclinical animal models of disease.
Its application in established rodent models for any specific pathologies.
Assessments of its in vivo biological activity or target engagement.
The provided article outline requires detailed, specific, and scientifically accurate content for each of these sections. Without any primary or secondary research sources available, it is not possible to generate the requested article. To do so would require the fabrication of data and research findings, which would be scientifically unsound and misleading.
Therefore, the requested article on the "Investigative Preclinical Applications and Disease Modeling of 'this compound'" cannot be generated.
Future Research Directions and Conceptual Advancement for 4 3 Chlorobenzyl Oxy Methyl Piperidine
Novel Target Identification and Deconvolution for "4-{[(3-Chlorobenzyl)oxy]methyl}piperidine"
The initial step in elucidating the therapeutic potential of a novel compound like this compound is the identification of its biological targets. Given the lack of specific data for this compound, a multi-pronged approach combining computational and experimental methods would be essential.
In Silico Approaches: Computational tools can predict potential protein targets based on structural similarity to known ligands. Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can generate a preliminary list of likely targets, including enzymes, receptors, and ion channels. clinmedkaz.org This can help prioritize experimental validation efforts.
Experimental Screening: High-throughput screening (HTS) against diverse panels of biological targets is a cornerstone of modern drug discovery. Phenotypic screening, which assesses the compound's effect on cellular or organismal behavior without a preconceived target, followed by target deconvolution techniques such as chemical proteomics, affinity chromatography, or drug affinity responsive target stability (DARTS), could reveal novel or unexpected mechanisms of action.
Given the prevalence of the piperidine (B6355638) scaffold in central nervous system (CNS) active agents, initial screening could focus on neurological targets. For instance, piperidine derivatives have been investigated as monoamine oxidase (MAO) inhibitors, with the piperidine nucleus interacting with the enzyme's entrance cavity. acs.org Furthermore, the structural similarity to some ligands for histamine (B1213489) H3 receptors and cholinesterases suggests these as potential areas of investigation.
Strategies for Further Preclinical Optimization and Lead Compound Development
Once a primary biological target is identified and validated, the focus shifts to optimizing the compound's pharmacological profile. This involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship is crucial. For this compound, this would involve synthesizing a library of analogs to probe the importance of each structural feature:
The Piperidine Ring: Modifications could include altering the substitution pattern or introducing conformational constraints to improve binding affinity and selectivity. The position of the ether linkage on the piperidine ring is a critical determinant of activity in other series.
The Chlorobenzyl Group: The position of the chlorine atom on the benzyl (B1604629) ring can be varied to explore electronic and steric effects on target engagement. Substitution with other halogens or different functional groups could also be investigated to fine-tune activity and metabolic stability.
The Ether Linker: The length and flexibility of the ether-containing side chain can significantly impact biological activity. Shortening, lengthening, or rigidifying this linker could lead to improved pharmacological properties.
Pharmacokinetic Optimization: A lead compound must not only be potent but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. The piperidine moiety is often incorporated into drug candidates to enhance properties like membrane permeability and metabolic stability. researchgate.net Preclinical studies would involve assessing the metabolic fate of the compound, identifying potential metabolites, and modifying the structure to improve its drug-like characteristics, such as oral bioavailability and brain penetration if targeting the CNS.
Broader Scientific Implications for Chemical Biology and Medicinal Chemistry
The study of novel chemical entities like this compound can have implications that extend beyond the development of a single therapeutic agent.
Development of Novel Chemical Probes: If the compound is found to have a specific and potent interaction with a biological target, it could be developed into a chemical probe. Such probes are invaluable tools for basic research, allowing for the detailed study of the target's role in health and disease.
Expansion of Chemical Space: The synthesis and biological evaluation of new piperidine derivatives contribute to our understanding of the chemical space around this important heterocyclic scaffold. nih.gov This knowledge can inform the design of future drugs for a wide range of diseases. Recent advancements in synthetic methodologies, such as biocatalytic C-H oxidation and radical cross-coupling, are making the synthesis of complex piperidines more efficient, which could accelerate the exploration of novel derivatives. news-medical.net
Challenges and Opportunities in the Translational Research of "this compound"
Translating a promising lead compound from the laboratory to the clinic is a complex and challenging process.
Challenges:
Target-Related Toxicity: The identified biological target may have functions in multiple tissues, leading to off-target effects.
Pharmacokinetic Hurdles: Achieving the desired pharmacokinetic profile, especially for CNS-targeted drugs, can be difficult. Issues such as poor blood-brain barrier penetration or rapid metabolism can derail development.
Lack of Predictive Models: The preclinical models used to test efficacy and safety may not accurately predict the compound's behavior in humans.
Opportunities:
Unmet Medical Needs: If the compound's mechanism of action is novel, it could represent a first-in-class treatment for diseases with limited therapeutic options.
Personalized Medicine: A detailed understanding of the compound's mechanism could allow for the identification of patient populations most likely to respond to treatment, leading to more effective and personalized therapies.
Repurposing: Even if the initial therapeutic hypothesis is not validated, the compound could be repurposed for other indications based on its observed biological activities.
Q & A
Q. How can the synthesis of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine be optimized for higher yields?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
- Solvent Selection : Dichloromethane (DCM) is commonly used for its inertness, but polar aprotic solvents like THF may enhance reactivity in nucleophilic substitutions .
- Catalyst Efficiency : Substituting NaOH with stronger bases (e.g., KOH) or phase-transfer catalysts can improve etherification rates. For example, yields increased from 15% to 63% in analogous piperidine derivatives when optimizing base strength .
- Temperature Control : Gradual heating (40–60°C) minimizes side reactions like hydrolysis of the chlorobenzyl group .
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times accordingly .
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
- Chromatography : Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) resolves impurities, achieving >99% purity in similar compounds .
- Recrystallization : Ethanol or acetone is ideal for recrystallizing piperidine derivatives, leveraging solubility differences. Evidence shows 95–99% purity post-recrystallization .
- Distillation : For volatile byproducts, fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) isolates the target compound .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H313 hazard code) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H302/H312) during synthesis .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste (P501) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (P403) .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use software like Gaussian or ORCA to predict transition states and reaction pathways. For example, ICReDD employs reaction path searches to identify optimal sulfonylation or alkylation sites on the piperidine ring .
- Machine Learning (ML) : Train ML models on existing kinetic data to predict solvent-catalyst combinations. COMSOL Multiphysics integrates AI for real-time optimization of reaction parameters (e.g., temperature, pressure) .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural validation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using ACD/Labs or MestReNova). Discrepancies in aromatic proton signals may indicate regioselectivity issues .
- Isotopic Labeling : Introduce ¹³C or ²H labels to trace unexpected peaks, especially in crowded spectral regions (e.g., 4–5 ppm for methylene groups) .
- Statistical Analysis : Apply principal component analysis (PCA) to MS datasets to distinguish fragmentation patterns from impurities .
Q. What reactor design considerations are vital for scaling up synthesis?
Methodological Answer:
- Mixing Efficiency : Use computational fluid dynamics (CFD) to model flow patterns in continuous-flow reactors, ensuring homogeneous reagent distribution .
- Heat Transfer : Optimize jacket cooling rates in stirred-tank reactors to prevent exothermic runaway during benzylation steps .
- Catalyst Immobilization : Fixed-bed reactors with silica-supported catalysts enhance reusability and reduce downstream purification costs .
Q. How can statistical experimental design (DoE) improve process robustness?
Methodological Answer:
- Factorial Design : Vary factors (e.g., solvent ratio, catalyst loading) in a 2³ factorial matrix to identify interactions affecting yield. For example, a 2019 study reduced trial counts by 70% using this approach .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., temperature vs. reaction time) to pinpoint optimal conditions .
- Taguchi Methods : Apply orthogonal arrays to minimize noise factors (e.g., humidity) in moisture-sensitive reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
